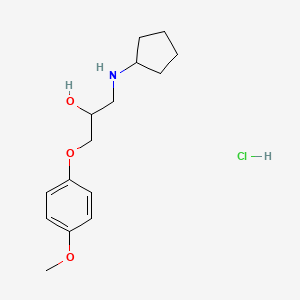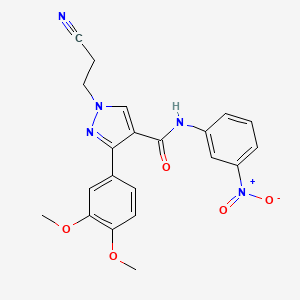
N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Boc-MLF, is a synthetic peptide that has been widely used in scientific research. It has been found to have potential applications in various fields, including immunology, cancer research, and neuroscience. In
Applications De Recherche Scientifique
N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been used in scientific research as a potent and selective inhibitor of leukocyte migration. It has been found to inhibit the migration of neutrophils, monocytes, and T-cells. This makes it a valuable tool for studying the role of leukocyte migration in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves binding to the formyl peptide receptor 1 (FPR1) on the surface of leukocytes. This binding prevents the activation of FPR1 and the subsequent signaling pathways that lead to leukocyte migration. N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have a higher affinity for FPR1 than other formyl peptides, making it a more potent inhibitor of leukocyte migration.
Biochemical and Physiological Effects:
N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) by neutrophils, which can reduce inflammation. It has also been found to inhibit the release of cytokines, which are involved in the inflammatory response. In addition, N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have anti-tumor effects, possibly due to its ability to inhibit leukocyte migration and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its selectivity for leukocyte migration inhibition. This makes it a valuable tool for studying the role of leukocyte migration in various diseases. However, one of the limitations of N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential toxicity. It has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in scientific research. One direction is the development of more potent and selective inhibitors of leukocyte migration. Another direction is the use of N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs to enhance its anti-tumor effects. Additionally, the use of N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in animal models of disease could provide valuable insights into the role of leukocyte migration in vivo. Finally, the development of N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide-based diagnostic tools could provide a non-invasive way to monitor leukocyte migration in patients with various diseases.
Conclusion:
In conclusion, N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic peptide that has potential applications in various fields of scientific research. Its ability to selectively inhibit leukocyte migration makes it a valuable tool for studying the role of leukocytes in various diseases. While there are some limitations to its use, there are also several future directions for the development and use of N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in scientific research.
Propriétés
IUPAC Name |
N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O3/c1-25-16-9-13(4-7-15(16)19)21-18(24)11-8-17(23)22(10-11)14-5-2-12(20)3-6-14/h2-7,9,11H,8,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEMDOBLXSYXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylbenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4170875.png)

![N-cyclohexyl-4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4170889.png)

amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4170901.png)
![2-[(4-allyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4170912.png)
![7-(2-chlorophenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4170915.png)


![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4170933.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B4170946.png)
![2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4170961.png)

![2-(1-adamantyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)acetamide](/img/structure/B4170977.png)